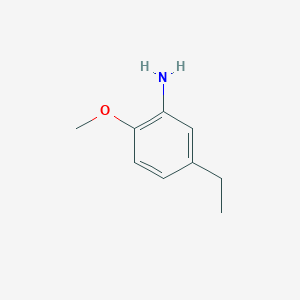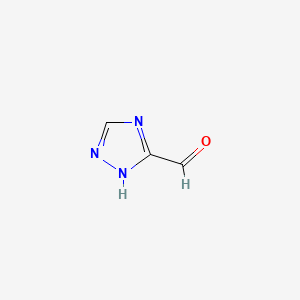![molecular formula C15H23BN2O4 B1322361 (3-[4-(tert-ブトキシカルボニル)ピペラジン-1-イル]フェニル)ボロン酸 CAS No. 937048-39-0](/img/structure/B1322361.png)
(3-[4-(tert-ブトキシカルボニル)ピペラジン-1-イル]フェニル)ボロン酸
概要
説明
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H23BN2O4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperazine ring enhances its stability and reactivity in various chemical processes.
科学的研究の応用
有機合成
(3-[4-(tert-ブトキシカルボニル)ピペラジン-1-イル]フェニル)ボロン酸: 有機合成、特に鈴木-宮浦クロスカップリング反応において汎用性の高い化合物です 。この反応は、複雑な有機分子の合成において不可欠なステップである炭素-炭素結合の形成に不可欠です。ボロン酸部分は、パラジウム触媒の存在下でハロゲン化合物を反応させ、医薬品や農薬の基礎となるビアリール構造を形成します。
創薬
創薬では、この化合物はファーマコフォアの生成のためのビルディングブロックとして役立ちます 。ピペラジン環は、多くの薬物分子に見られる一般的な特徴であり、溶解性の向上やさまざまな生物学的標的に対する相互作用能力などの特性を付与します。tert-ブトキシカルボニル(Boc)基は、穏やかな酸性条件下で除去することができる保護基として役立ち、分子のさらなる官能基化を可能にします。
ペプチド合成
この化合物のBoc保護ピペラジンユニットは、ペプチド合成に役立ちます 。ジペプチドやポリペプチドの合成に用いることができ、Boc基はカップリング反応中にアミン官能基を保護します。これは、ペプチド結合形成における選択性と高収率を達成するために不可欠です。
材料科学
材料科学では、ボロン酸は特定の結合特性を持つ新しい材料を作成するために使用されます 。これらは、ジオールとの可逆的な共有結合を形成することができ、pHや糖類の存在などの環境刺激に応答して特性を変化させることができる応答性材料の作成に役立ちます。
センサー開発
この化合物は、化学センサーの開発に潜在的な用途があります 。ボロン酸基は、糖やその他のジオール含有分子と相互作用することができ、これらの物質を検出するセンサーの設計を可能にします。このようなセンサーは、医療診断や環境モニタリングに使用できます。
触媒作用
ボロン酸、この化合物も含まれますが、さまざまな有機反応の触媒として作用することが知られています 。アミノカルボニル化反応において炭素-窒素結合の形成を促進することができ、これはアリールハライドとアミンからアミドを合成するのに役立ちます。
環境試験
ボロン酸が特定の化学基に特異的に作用するため、環境試験の用途に適しています 。ジオール基を含む汚染物質や有害化学物質を検出する試験キットに組み込むことができます。
生体共役
最後に、(3-[4-(tert-ブトキシカルボニル)ピペラジン-1-イル]フェニル)ボロン酸は、生体共役技術に使用できます 。ボロン酸部分は、糖タンパク質など、ビシナルジオールを含む生体分子と安定な複合体を形成することができ、薬物の標的化された送達または生物医学研究のためのプローブの付着を可能にします。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-(tert-butoxycarbonyl)piperazine, is reacted with 3-bromophenylboronic acid under palladium-catalyzed conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While the boronic acid group is relatively stable, it can undergo oxidation to form the corresponding boronic ester or borate. Reduction reactions are less common but can be used to modify the piperazine ring.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, toluene).
Conditions: Typical reaction conditions involve heating the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon).
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds, including potential therapeutic agents.
Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.
Industry:
Material Science: Employed in the development of advanced materials, such as polymers and nanomaterials.
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
作用機序
The mechanism of action of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.
Transmetalation: The boronic acid reacts with the palladium(II) complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
類似化合物との比較
Phenylboronic Acid: Lacks the piperazine and Boc groups, making it less versatile in certain synthetic applications.
(4-(Tert-butoxycarbonyl)piperazin-1-YL)phenylboronic Acid: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness: (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is unique due to the presence of both the boronic acid and Boc-protected piperazine groups, which confer stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625391 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937048-39-0 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)
![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)









